molecular formula C8H11BrN2 B1523100 N-((5-bromopyridin-3-yl)methyl)ethanamine CAS No. 1152850-79-7

N-((5-bromopyridin-3-yl)methyl)ethanamine

Cat. No.: B1523100
CAS No.: 1152850-79-7
M. Wt: 215.09 g/mol
InChI Key: FBGOUYWASCNWHU-UHFFFAOYSA-N
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Description

N-((5-Bromopyridin-3-yl)methyl)ethanamine (CAS: 104290-48-4) is a brominated pyridine derivative with the molecular formula C₁₀H₁₅BrN₂ and a molecular weight of 243.15 g/mol . It consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group attached via a methylene bridge at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and halogen functionalities. Its dihydrochloride salt (CAS: 1337882-65-1) is commercially available, enhancing its solubility for industrial applications .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOUYWASCNWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655635
Record name N-[(5-Bromopyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152850-79-7
Record name N-[(5-Bromopyridin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((5-bromopyridin-3-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, with a focus on its interactions with various biological targets.

Chemical Structure and Properties

This compound features a brominated pyridine ring attached to an ethanamine moiety. The presence of the bromine atom enhances the compound's reactivity through halogen bonding, which is known to increase binding affinities with biological targets. This structural uniqueness positions it as a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various cellular pathways, potentially influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders.
  • Receptor Binding : By binding to receptors, it may alter signaling pathways associated with diseases like cancer or neurodegenerative disorders.

Biological Activity and Case Studies

Research has highlighted various biological activities associated with this compound and its derivatives. Below are some notable findings:

Anticancer Properties

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit selective antiproliferative effects against specific cancer cell lines. For instance, derivatives have demonstrated activity against MDA-MB-453 cells, a model for triple-negative breast cancer (TNBC) .
    CompoundCell LineGI50 (μM)
    This compoundMDA-MB-45360
    Similar Compound AMDA-MB-45311
    Similar Compound BHCC70>100
  • Mechanistic Insights : The mechanism underlying these effects often involves the modulation of key signaling pathways that regulate cell proliferation and survival. For instance, compounds that bind to the PI3K/Akt pathway have shown promise in inhibiting tumor growth.

Enzyme Interaction Studies

This compound has been investigated for its potential to inhibit enzymes critical for disease progression:

  • Inhibition Assays : Various studies have employed surface plasmon resonance and isothermal titration calorimetry to assess binding affinities. Preliminary results indicate effective interactions with enzymes involved in cellular signaling, suggesting therapeutic potential .
  • Comparative Analysis : When compared with structurally similar compounds, this compound exhibited superior binding characteristics due to the presence of the bromine atom, which enhances interaction strength .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug development:

  • Pharmaceutical Development : Its ability to modulate biological targets positions it as a candidate for developing new therapeutics aimed at various diseases, including cancer and metabolic disorders.
  • Research Applications : The compound is also utilized in research settings to explore the biological activity of brominated pyridine derivatives, contributing to a better understanding of their pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine (CAS: 1183244-40-7)
  • Molecular Formula : C₁₀H₁₅BrN₂ (identical to the target compound).
  • Key Difference : The ethyl group in the target compound is replaced with an isopropyl group.
  • Impact : Increased steric hindrance from the branched isopropyl group may reduce reactivity in nucleophilic substitutions compared to the linear ethyl chain .
1-(5-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 73335-64-5)
  • Similarity : 0.93 (structural similarity score).
  • Key Difference : Methylamine substituent instead of ethylamine.
(5-Bromopyridin-3-yl)methanamine hydrochloride (CAS: 1255958-35-0)
  • Similarity : 0.97 (highest similarity).
  • Impact : Enhanced water solubility due to the hydrochloride salt, making it preferable for aqueous reaction conditions .

Halogen and Heterocyclic Modifications

3-Bromo-5-(hydrazinylmethyl)pyridine (CAS: 1039922-32-1)
  • Key Difference : Hydrazine group replaces the ethylamine.
  • Impact : Introduces nucleophilic hydrazine, enabling condensation reactions (e.g., formation of hydrazones) but reducing stability under acidic conditions .
(5-Bromo-2-chloropyridin-3-yl)methanamine (CAS: 1211581-73-5)
  • Key Difference : Additional chlorine atom at the 2-position.
  • Impact : Increased halogen density enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), but may elevate toxicity risks .

Salt Forms and Commercial Availability

N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride (CAS: 1337882-65-1)
  • Molecular Formula : C₈H₁₃BrCl₂N₂.
  • Key Feature : Dihydrochloride salt with improved aqueous solubility.
  • Applications : Widely used in drug discovery due to compatibility with biological assays .
N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine dihydrochloride
  • Key Difference : Pyrazole ring instead of pyridine.
  • Impact : Altered electronic properties (pyrazole is more electron-deficient), affecting binding affinity in receptor-targeted applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Solubility Applications
This compound 104290-48-4 C₁₀H₁₅BrN₂ 243.15 Ethylamine, pyridine Low (free base) Pharmaceutical intermediate
This compound dihydrochloride 1337882-65-1 C₈H₁₃BrCl₂N₂ 288.01 Dihydrochloride salt High (aqueous) Drug formulation
(5-Bromopyridin-3-yl)methanamine hydrochloride 1255958-35-0 C₆H₈BrN₂·HCl 223.51 Primary amine hydrochloride High (aqueous) Synthetic chemistry
N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine 1183244-40-7 C₁₀H₁₅BrN₂ 243.15 Isopropylamine Moderate Agrochemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-((5-bromopyridin-3-yl)methyl)ethanamine
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